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molecular formula C6H12Cl2N2O2 B2756477 2,6-Diaminohex-4-ynoic acid dihydrochloride CAS No. 65579-76-2

2,6-Diaminohex-4-ynoic acid dihydrochloride

Cat. No. B2756477
M. Wt: 215.07
InChI Key: IHEPKHXGAAYYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06410684B1

Procedure details

Acetamido(4-acetamido-2-butynyl)-malonic acid diethyl ester (7.64 g) was dissolved in a mixture of acetic acid (140 ml) and a 6M hydrochloric acid solution (290 ml), and heated overnight at 95° C. The mixture was concentrated in vacuo. The residue was crystallized from ethanol/water yielding 2,6-diamino-4-hexynoic acid dihydrochloride as a crystalline powder (4.0 g).
Name
Acetamido(4-acetamido-2-butynyl)-malonic acid diethyl ester
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:23])[C:5]([NH:19]C(=O)C)([CH2:11][C:12]#[C:13][CH2:14][NH:15]C(=O)C)C(OCC)=O)C.[ClH:24]>C(O)(=O)C>[ClH:24].[ClH:24].[NH2:19][CH:5]([CH2:11][C:12]#[C:13][CH2:14][NH2:15])[C:4]([OH:23])=[O:3] |f:3.4.5|

Inputs

Step One
Name
Acetamido(4-acetamido-2-butynyl)-malonic acid diethyl ester
Quantity
7.64 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(CC#CCNC(C)=O)NC(C)=O)=O
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
290 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethanol/water

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC(C(=O)O)CC#CCN
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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